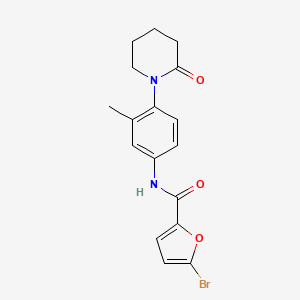
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate
Descripción general
Descripción
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate is a chemical compound with the molecular formula C18H14ClNO3 . It is a compound that has been studied for its structural properties .
Molecular Structure Analysis
The dihydroquinolin-2-one ring system of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate is almost planar . The carboxylate plane and the phenyl group are twisted away from the dihydroquinolin-2-one ring system by 50.3 (1) and 64.9 (1)°, respectively .
Physical And Chemical Properties Analysis
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate has a molecular weight of 327.77 . It is stored at room temperature .
Aplicaciones Científicas De Investigación
Photovoltaic Applications in Organic-Inorganic Photodiode Fabrication
- Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate derivatives have been used in the fabrication of organic-inorganic photodiodes. Research demonstrates that these compounds, when used in heterojunction diodes, exhibit photovoltaic properties under both dark and illuminated conditions. This has implications for their use in photodiode technology, where they can function effectively as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
Structural and Optical Characterization for Thin Films
- Investigations into the structural and optical properties of derivatives of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate in thin film form have provided insights into their potential applications. These compounds, as nanocrystallites dispersed in an amorphous matrix, exhibit unique absorption parameters and electrical transitions, which could be leveraged in various optical and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Synthesis and Reactivity
Pathways in Chemical Synthesis
- Research into the synthesis and reactivity of various derivatives of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate has led to the development of novel methodologies. These include processes such as N-alkylation using ZnO nanorods as catalysts and reactions with various nitrogen heterocycles, demonstrating the compound's versatility in synthetic chemistry (Roopan & Khan, 2010).
Antibacterial Applications
Evaluation for Antibacterial Activity
- Some derivatives of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate have been synthesized and evaluated for their antibacterial properties. These studies are crucial for understanding the potential of these compounds in medicinal chemistry and pharmaceutical applications (Mir & Mulwad, 2009).
Dielectric Properties
Dielectric Behavior in Thin Films
- The dielectric properties of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate derivatives in thin film form have been extensively studied. These properties, including electrical conductivity and dielectrical behavior, are key for their potential use in electronic applications, especially in devices where dielectric properties are crucial (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
ethyl 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-18(22)16-15(11-6-4-3-5-7-11)13-10-12(19)8-9-14(13)20-17(16)21/h3-10H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAVLGZRMNKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)




![Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356501.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)

![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
